molecular formula C8H13NO B13015625 N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide

N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide

Cat. No.: B13015625
M. Wt: 139.19 g/mol
InChI Key: FTCCEHHEYBYIGW-UHFFFAOYSA-N
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Description

N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide is a chemical building block incorporating the bicyclo[1.1.1]pentane (BCP) motif, a valuable scaffold in modern drug design. The BCP group is widely recognized as a non-classical, three-dimensional bioisostere for a para -substituted phenyl ring or a tert -butyl group . Its application in place of these flat or flexible structures can lead to significant improvements in a compound's physicochemical properties, including reduced aromatic ring count, lower molecular lipophilicity, and enhanced aqueous solubility . These modifications often translate to superior pharmacokinetic profiles, such as increased metabolic stability and improved passive permeability, making BCP derivatives crucial for optimizing lead compounds . In medicinal chemistry, BCP-based amides like this compound are explored for their potential to interact with biological targets while improving the overall drug-likeness of research molecules . The scaffold's rigid, strained structure can be used to probe specific three-dimensional space within a protein binding site, potentially leading to gains in potency and selectivity . Researchers utilize this acetamide derivative as a versatile intermediate in the synthesis of more complex molecules aimed at various disease areas, following the precedent of BCP motifs appearing in investigational compounds for targets like γ-secretase and indoleamine-2,3-dioxygenase 1 (IDO1) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-(1-bicyclo[1.1.1]pentanyl)-N-methylacetamide

InChI

InChI=1S/C8H13NO/c1-6(10)9(2)8-3-7(4-8)5-8/h7H,3-5H2,1-2H3

InChI Key

FTCCEHHEYBYIGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C12CC(C1)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide involves several steps. One approach is the bridge functionalization of bicyclo[1.1.1]pentane derivatives. specific synthetic routes and reaction conditions remain scarce in the literature .

Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is limited. Research primarily focuses on its synthetic pathways and applications.

Chemical Reactions Analysis

Reactivity:: N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide likely undergoes various reactions, including oxidation, reduction, and substitution. detailed studies are needed to elucidate its reactivity.

Common Reagents and Conditions:: While specific reagents and conditions are not well-documented, typical organic chemistry reagents (e.g., oxidants, reducing agents, and nucleophiles) may play a role in its transformations.

Major Products:: The major products resulting from these reactions would depend on the specific reaction type and conditions. Further research is necessary to identify these products conclusively.

Scientific Research Applications

Medicinal Chemistry Applications

Bioisosteric Replacement : The bicyclo[1.1.1]pentane structure can replace traditional aromatic systems in drug candidates, leading to enhanced pharmacokinetic properties. For instance, compounds with BCP motifs have shown improved aqueous solubility and metabolic stability compared to their phenyl counterparts, making them attractive candidates for further development in therapeutic areas such as oncology and neurology .

Drug Design Innovations : Recent studies have demonstrated the effectiveness of N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide in the design of inhibitors targeting specific biological pathways. For example, a class of IDO1 inhibitors featuring this bicyclic structure exhibited significant potency while mitigating issues related to amide hydrolysis, which is a common metabolic pathway leading to compound degradation . This highlights the potential of BCP derivatives in creating more robust pharmaceutical agents.

Synthetic Methodologies

Synthesis of BCP Derivatives : The synthesis of this compound can be achieved through various innovative synthetic routes that utilize radical chemistry and atom-transfer radical polymerization techniques. These methods allow for the incorporation of diverse functional groups while maintaining the integrity of the bicyclic structure, which is crucial for its biological activity .

Functionalization Challenges : Despite the advantages offered by BCPs, functionalizing these compounds remains a challenge due to their unique three-dimensional structure. Recent advancements have focused on developing versatile strategies for synthesizing unsymmetrically substituted BCP derivatives, which could expand their applicability in drug discovery and development .

Case Studies

Study Objective Findings
IDO1 Inhibition Study To evaluate the potency and pharmacokinetics of BCP-based inhibitorsCompounds exhibited excellent potency with improved metabolic stability compared to traditional phenyl ring structures .
Bioisosteric Evaluation Assessing the impact of BCP on drug-like propertiesBCP derivatives showed enhanced solubility and reduced toxicity profiles, indicating their potential as safer therapeutic agents .
Synthetic Route Development Developing efficient synthesis methods for BCPsSuccessful implementation of triethylborane-initiated reactions allowed for broad substrate scope and functional group tolerance .

Mechanism of Action

The precise mechanism by which N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide exerts its effects remains unknown. Further research is essential to uncover its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of bicyclo[1.1.1]pentane acetamide derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison with key analogues:

N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide

  • Molecular Formula: C₇H₁₁NO₂
  • Molecular Weight : 141.17 g/mol
  • Functional Group : Hydroxyl (-OH) at the 3-position of the BCP core.
  • Hazards: Acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) . Applications: Likely used in drug discovery for hydrogen-bonding interactions with biological targets.

N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide

  • Molecular Formula : C₇H₁₂N₂O
  • Molecular Weight : 140.18 g/mol
  • Functional Group: Amino (-NH₂) at the 3-position.
  • Key Properties: Basic character due to the amino group, enabling salt formation (e.g., hydrochlorides). Hazards: Severe skin corrosion/irritation (H314) . Applications: Potential use in prodrug design or as a building block for metal coordination complexes .

N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide

  • Molecular Formula: C₁₁H₁₉NO
  • Molecular Weight : 181.27 g/mol (estimated)
  • Functional Group : tert-Butyl group at the 3-position.
  • Key Properties :
    • Increased steric bulk, which may reduce metabolic degradation but limit solubility.
    • Applications : Suitable for targeting hydrophobic binding pockets in enzymes or receptors .

N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride

  • Molecular Formula : C₆H₁₂ClN
  • Molecular Weight : 133.62 g/mol
  • Functional Group : Methylamine hydrochloride salt.
  • Key Properties :
    • Enhanced solubility in polar solvents due to ionic character.
    • Hazards : Oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory effects (H335) .
    • Applications : Intermediate for further functionalization or as a cationic moiety in drug candidates.

3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine

  • Molecular Formula : C₆H₁₀FN
  • Molecular Weight : 115.15 g/mol
  • Functional Group : Fluorine atom at the 3-position.
  • Key Properties :
    • Fluorine’s electronegativity may improve metabolic stability and membrane permeability.
    • Applications : Bioisostere for hydrogen or hydroxyl groups in CNS-targeting therapeutics .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Hazards (GHS) Key Applications
N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide C₈H₁₃NO 139.20 (estimated) N-methylacetamide Not reported Drug discovery, bioisostere
N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide C₇H₁₁NO₂ 141.17 Hydroxyl H302, H315, H319, H335 Hydrogen-bonding motifs
N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide C₇H₁₂N₂O 140.18 Amino H314 Prodrugs, metal complexes
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide C₁₁H₁₉NO 181.27 (estimated) tert-Butyl Not reported Hydrophobic interactions
N-Methylbicyclo[1.1.1]pentan-1-amine HCl C₆H₁₂ClN 133.62 Methylamine hydrochloride H302, H315, H319, H335 Solubility-enhanced intermediates
3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine C₆H₁₀FN 115.15 Fluorine Not reported Metabolic stability

Research Findings and Implications

  • Structural Impact on Solubility: Hydroxyl and amino derivatives exhibit higher polarity, favoring aqueous solubility but increasing toxicity risks .
  • Electronic Modifications : Fluorine substitution optimizes electronic properties for target engagement without significant steric penalty .
  • Safety Profiles: Amino and hydroxy derivatives pose higher hazards (e.g., H314, H335), necessitating stringent handling protocols .

Biological Activity

N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a bicyclo[1.1.1]pentane core, which imparts considerable three-dimensional strain and rigidity, enhancing its ability to interact with biological targets. The molecular formula is C8_{8}H13_{13}N1_{1}O1_{1}, with a molecular weight of approximately 153.22 g/mol. Its IUPAC name is N-(1-bicyclo[1.1.1]pentanylmethyl)-N-methylacetamide, and it can be represented by the canonical SMILES notation: CC(=O)N(C)CC12CC(C1)C2.

The biological activity of this compound is primarily attributed to its ability to mimic natural ligands, allowing it to bind effectively to receptors or enzymes involved in various biological pathways. This characteristic is crucial for its potential therapeutic effects in pharmacology and biochemistry.

Interaction with Biological Targets

Studies have demonstrated that this compound interacts with specific molecular targets, enhancing its pharmacological profile:

  • IDO1 Inhibition : Research indicates that compounds featuring the bicyclo[1.1.1]pentane motif can act as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in immune evasion mechanisms in tumors . For instance, a derivative of this compound showed an IC50_{50} value of 2.8 nM in cellular assays, indicating strong inhibitory activity.
  • Anti-inflammatory Properties : Bicyclo[1.1.1]pentane derivatives have been shown to attenuate lipopolysaccharide (LPS)-induced NFκB activity significantly, downregulating pro-inflammatory cytokines such as TNFα and MCP-1 .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available bicyclo[1.1.1]pentane precursors.
  • Reactions : Various synthetic routes have been explored, including transition metal-free processes that utilize three-component reactions to generate bicyclo[1.1.1]pentane-containing compounds .

Comparative Analysis of Similar Compounds

A comparison of structurally similar compounds highlights the unique features and potential advantages of this compound:

Compound NameStructureUnique Features
N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamideStructureContains a methyl group on the bicyclic structure, potentially influencing biological activity
N-{3-chlorobicyclo[1.1.1]pentan-1-yl}acetamideStructureChlorine substitution may enhance lipophilicity and alter receptor interactions
N-{bicyclo[3.3.0]octan-2-yl}acetamideStructureDifferent bicyclic framework that may exhibit different pharmacological properties

Case Study 1: IDO Inhibition

In a study focusing on IDO inhibition, a bicyclo[1.1.1]pentane derivative demonstrated enhanced potency compared to traditional phenyl-containing compounds due to improved metabolic stability and selectivity . The modification led to significant improvements in pharmacokinetics, including low clearance rates and prolonged half-life.

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of bicyclo[1.1.1]pentane derivatives in monocytes exposed to LPS . The results indicated that these compounds could significantly reduce inflammatory responses by modulating cytokine release.

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